7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO3/c1-4-6-2-5(12)3-7(11)9(6)15-8(4)10(13)14/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWIALWRQZLXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215813 | |
| Record name | 7-Bromo-5-chloro-3-methyl-2-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019111-85-3 | |
| Record name | 7-Bromo-5-chloro-3-methyl-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019111-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-chloro-3-methyl-2-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The preparation of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid generally follows these major synthetic steps:
Starting Material Selection: Typically, substituted hydroxyacetophenones or hydroxybenzaldehydes serve as precursors. For example, 2-hydroxy-3-methylacetophenone derivatives are common starting points.
Halogenation: Selective bromination and chlorination are performed to introduce halogen atoms at the 7- and 5-positions respectively. Halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are frequently employed under controlled conditions to achieve regioselectivity.
Cyclization to Benzofuran: The key benzofuran ring closure is achieved via base-catalyzed intramolecular cyclization. This often involves heating hydroxy-substituted precursors with bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF), facilitating intramolecular aldol condensation and dehydration to form the benzofuran core.
Carboxylation or Ester Hydrolysis: Introduction or conversion of ester groups to carboxylic acid functionalities at position 2 is typically done post-cyclization, either by direct carboxylation or hydrolysis of ester intermediates.
Methylation at Position 3: Methyl substitution at position 3 may be introduced early in the precursor or via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Detailed Reaction Conditions and Examples
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation (Bromination) | N-bromosuccinimide (NBS), controlled temperature | ~70-85 | Selective bromination at position 7; reaction time and temperature critical for selectivity |
| Halogenation (Chlorination) | N-chlorosuccinimide (NCS) or dichlorohydantoin | ~60-80 | Chlorination at position 5; mild conditions preferred to avoid over-chlorination |
| Cyclization | K2CO3 (1.5 eq.), DMF, 92–94 °C, 4 hours | 73-85 | Base-catalyzed intramolecular aldol condensation and dehydration to form benzofuran ring |
| Ester Hydrolysis to Acid | Aqueous acid or base hydrolysis | 80-90 | Conversion of ester intermediates to carboxylic acid at position 2 |
| Methylation at Position 3 | Methyl iodide or dimethyl sulfate, base (e.g., NaH) | 70-90 | Introduction of methyl group on aromatic ring before or after cyclization |
Data compiled from experimental procedures reported in peer-reviewed literature and patents.
Industrial and Scale-Up Considerations
Process Optimization: Industrial methods emphasize simplified operations, cost-effective reagents, and environmentally friendly conditions. For example, halogenation steps are optimized to minimize byproducts and improve selectivity.
Yield and Purity: Reported yields range from 70% to 85% per step, with overall yields optimized through purification techniques such as crystallization and solvent extraction.
Environmental Impact: Use of less hazardous solvents like 2-methyltetrahydrofuran and greener halogenating agents is explored to reduce environmental footprint.
Scalability: The described synthetic routes have been successfully scaled from gram to kilogram quantities, maintaining consistent yields and product quality.
Comparative Analysis of Preparation Methods
| Method Aspect | Base-Catalyzed Cyclization (DMF/K2CO3) | Palladium-Catalyzed Cyclization (Heck-type) | Direct Halogenation of Benzofuran Core |
|---|---|---|---|
| Starting Materials | Hydroxyacetophenone derivatives | 2-halo aromatic ketones | Preformed benzofuran derivatives |
| Catalyst/Reagents | Potassium carbonate, DMF | Pd catalyst, CuI, base | NBS, NCS or other halogenating agents |
| Reaction Conditions | 90–100 °C, 4 h | 100 °C, 1.5–2 h | Room temperature to mild heating |
| Yield | 73–85% | Up to 87% | Variable, often moderate due to side reactions |
| Advantages | Simple, efficient, scalable | High selectivity, mild conditions | Direct approach, fewer steps |
| Disadvantages | Requires base-sensitive substrates | Requires expensive catalysts | Potential for over-halogenation and purification issues |
Research Findings and Notes
The presence of halogen substituents (Br and Cl) facilitates the cyclization step by electron-withdrawing effects, improving yield and regioselectivity.
Methyl substitution at position 3 can influence the reactivity and steric environment, thus reaction conditions may require optimization to accommodate this group.
The base-catalyzed cyclization mechanism involves intramolecular aldol condensation followed by dehydration, which is favored by halogen substituents enhancing electrophilicity of the carbonyl group.
Palladium-catalyzed methods offer alternative routes with high efficiency but may increase production cost due to catalyst expense.
Industrial scale processes focus on minimizing purification steps and maximizing yield by combining halogenation steps or using protected intermediates.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Solvent | Dimethylformamide (DMF), sometimes 2-dichloroethane |
| Base | Potassium carbonate (K2CO3) |
| Temperature | 90–100 °C |
| Reaction Time | 2–6 hours |
| Halogenating Agents | N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) |
| Catalyst (if applicable) | Palladium dichloride, Copper(I) iodide |
| Yield per step | 70–87% |
| Purification | Crystallization, filtration, solvent extraction |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The benzofuran core, present in 7-bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid, has been associated with numerous biological activities, making it a valuable scaffold in drug development.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit strong anticancer properties. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines. A study highlighted that benzofuran derivatives can inhibit Src kinase activity, which is crucial in cancer progression, showcasing significant inhibition rates at low concentrations (10 μM) .
Antimicrobial Properties
Benzofuran derivatives have also been explored for their antimicrobial activities. The compound has shown potential against both Gram-positive and Gram-negative bacteria. A synthesis study noted that halogenated benzofuran derivatives exhibited lower cytotoxicity while maintaining antimicrobial efficacy, suggesting a favorable safety profile for therapeutic applications .
Anti-inflammatory Effects
Compounds derived from the benzofuran structure are being investigated for their anti-inflammatory properties. The inhibition of leukotriene biosynthesis by related compounds suggests potential applications in treating inflammatory diseases such as asthma and allergic reactions .
Agricultural Applications
The unique chemical properties of this compound may also extend to agricultural uses, particularly as a pesticide or herbicide.
Pesticidal Activity
Research indicates that benzofuran derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests and pathogens. The compound's structure allows for modifications that enhance its efficacy as a plant protection agent .
Synthetic Intermediate
Due to its specific functional groups, this compound serves as an important intermediate in organic synthesis.
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of various other biologically active molecules. Its bromine and chlorine substituents facilitate electrophilic aromatic substitution reactions, enabling the development of new derivatives with enhanced biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid is not fully understood. studies suggest that its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, and disrupt their normal function . The presence of halogens and other functional groups in the benzofuran ring is crucial for its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Substituent Position Effects
- For example, bromine at position 7 (as in the target compound) may enhance electrophilic aromatic substitution compared to position 5 .
- 7-Bromo-5-chloro-1-benzofuran-3-carboxylic Acid (CAS 1489133-32-5) Molecular Formula: C₉H₄BrClO₃ Key Differences: The carboxylic acid group is at position 3 instead of 2, and the methyl group is absent. The carboxylic acid’s position may influence hydrogen-bonding patterns in crystal structures or protein binding .
Brominated Benzofuran Derivatives with Bioactivity
- Methyl 5-Bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) and Methyl 5-Bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5) Bioactivity: Compound 5 exhibits antifungal activity and cytotoxicity against human cancer cell lines (IC₅₀ values in the low micromolar range). Key Differences: The target compound lacks methoxy and diethylaminoethoxy substituents but includes chlorine and a methyl group. Implications: Polar substituents (e.g., diethylaminoethoxy) enhance antifungal activity, while bromine and chlorine improve halogen bonding interactions with biological targets .
Structural and Crystallographic Comparisons
- 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran
- Crystal Structure : The benzofuran ring is planar, with a dihedral angle of 77.37° between the benzofuran and sulfonyl-substituted phenyl ring. Halogen bonding (Br⋯O) and π-π interactions stabilize the crystal lattice.
- Key Differences : The sulfonyl group and methyl substituents differ from the target compound’s carboxylic acid and chlorine.
- Implications : Sulfonyl groups enhance molecular packing and stability, whereas carboxylic acid moieties may improve solubility and binding to enzymes .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Halogen Effects : Bromine and chlorine substituents enhance halogen bonding, critical for interactions with biological targets like enzymes or DNA. Bromine’s larger atomic radius may improve binding affinity compared to chlorine .
Cytotoxicity Trends: Brominated benzofurans generally exhibit lower cytotoxicity than non-halogenated precursors, suggesting a balance between bioactivity and safety .
Solubility and Stability : Carboxylic acid groups improve water solubility, while methyl groups may reduce metabolic degradation. However, steric hindrance from methyl substituents could limit binding to hydrophobic pockets .
Biological Activity
7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid is a member of the benzofuran family, known for its diverse biological activities. This compound, characterized by its unique chemical structure, has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer research.
The molecular formula of this compound is , with a molecular weight of approximately 285.52 g/mol. The presence of bromine and chlorine atoms at specific positions on the benzofuran ring significantly influences its chemical reactivity and biological activity.
Antiviral Activity
Recent studies have indicated that benzofuran derivatives exhibit notable antiviral properties. For instance, a related compound, 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid, has demonstrated anti-hepatitis C virus activity, suggesting that structural analogs like this compound may possess similar effects due to their structural similarities .
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer potential. Research shows that modifications in the benzofuran structure can lead to enhanced antiproliferative activity against various cancer cell lines. For example, methyl substitution at the C–3 position has been linked to increased potency in related compounds . The specific effects of this compound on cancer cells remain to be thoroughly investigated, but preliminary evidence suggests it may share these beneficial properties.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies on related benzofuran derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values observed for similar compounds indicate promising antimicrobial activity that could extend to this compound .
Structure-Activity Relationship (SAR)
The biological efficacy of benzofuran derivatives is often influenced by their structural features. A comparative analysis of various derivatives highlights how slight modifications can lead to significant changes in activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 7, chlorine at position 5 | Potential antiviral and anticancer activity |
| Methyl 7-bromo-1-benzofuran-2-carboxylate | Methyl ester instead of carboxylic acid | Altered solubility and reactivity |
| 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | Chlorine instead of bromine | Variation in biological activity due to halogen differences |
This table illustrates how variations in halogen substituents and functional groups can impact the compound's biological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
